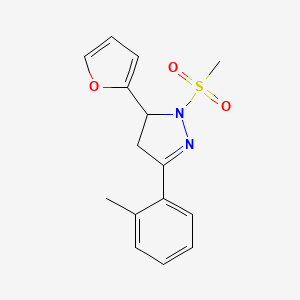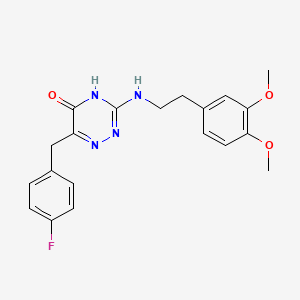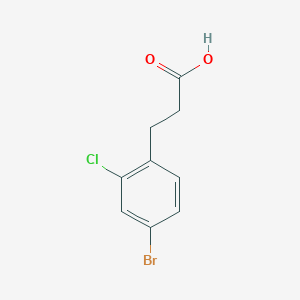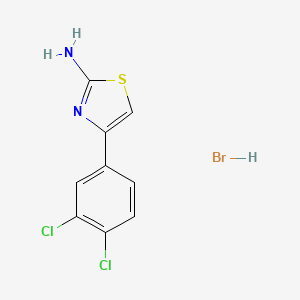![molecular formula C22H20N4O5S2 B2367296 Ethyl 2-[[5-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate CAS No. 690248-87-4](/img/structure/B2367296.png)
Ethyl 2-[[5-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[[5-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate is a useful research compound. Its molecular formula is C22H20N4O5S2 and its molecular weight is 484.55. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-[[5-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-[[5-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Properties
Ethyl 2-[[5-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate and its derivatives show potential as antimicrobial and antifungal agents. This is evident in the synthesis of new quinazolines, including compounds with a thiadiazole moiety, which have been screened for activity against various bacteria and fungi (Desai, Shihora, & Moradia, 2007).
Glutaminase Inhibition
Certain derivatives, such as those related to Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), function as inhibitors of kidney-type glutaminase (GLS). These compounds have been synthesized and evaluated, showing promise in inhibiting the growth of human lymphoma B cells in vitro and in mouse xenograft models (Shukla et al., 2012).
Central Nervous System Effects
Compounds with a thiadiazole structure, similar to the chemical , have been studied for their effects on the central nervous system in mice. This research can provide insights into potential neurological applications or impacts (Maliszewska-Guz et al., 2005).
Antituberculosis Activity
Derivatives of thiadiazole, which is a component of the compound , have shown effectiveness against Mycobacterium tuberculosis, suggesting potential applications in antituberculosis therapy (Chitra et al., 2011).
Antimicrobial and Antifungal Action in Thiadiazoles
Research on thiadiazoles, a key component of the compound , has highlighted their sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This opens avenues for antimicrobial and antifungal applications (Sych et al., 2019).
Pharmacological Potential in Thiadiazole Derivatives
1,3,4-thiadiazoles, structurally related to the compound , have been explored for their pharmacological properties, offering insights into their potential medical applications (Sych, Perekhoda, & Tsapko, 2016).
Eigenschaften
IUPAC Name |
ethyl 2-[[5-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O5S2/c1-2-31-17(28)12-32-22-25-24-21(33-22)23-16(27)10-5-11-26-19(29)14-8-3-6-13-7-4-9-15(18(13)14)20(26)30/h3-4,6-9H,2,5,10-12H2,1H3,(H,23,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDHGLHWCJSHLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[[5-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[4-(4-fluorophenyl)piperazino]-3-nitrobenzenecarboxylate](/img/structure/B2367213.png)
![2-Chloro-N-[(1-ethylimidazol-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2367214.png)



![N-(2-cyano-3-methylbutan-2-yl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2367223.png)

![5-Methyl-6-azaspiro[3.5]nonane](/img/structure/B2367225.png)
![Methyl (3S,4aR,8aS)-2,3,4,4a,5,7,8,8a-octahydro-1H-pyrano[4,3-b]pyridine-3-carboxylate;hydrochloride](/img/structure/B2367227.png)


![methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-ethoxyphenyl)amino]acrylate](/img/structure/B2367230.png)

![2-chloro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2367234.png)